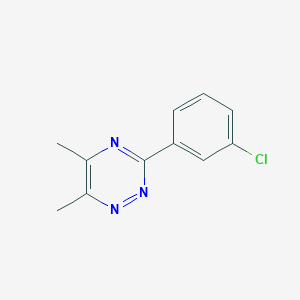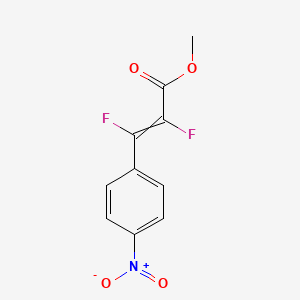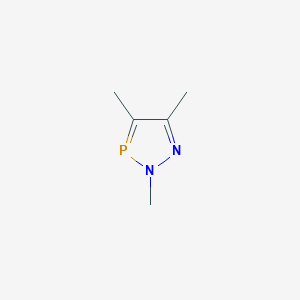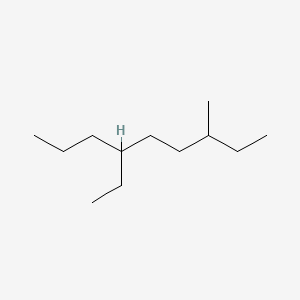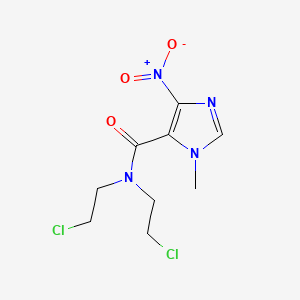![molecular formula C26H46OSi B14558131 Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane CAS No. 62262-88-8](/img/structure/B14558131.png)
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane is an organosilicon compound characterized by its unique structure, which includes a methoxyphenyl group and a methylhexenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane typically involves the reaction of tributylsilane with a suitable precursor containing the 5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL group. This reaction is often carried out under inert conditions to prevent unwanted side reactions. Common reagents used in the synthesis include Grignard reagents and organolithium compounds, which facilitate the formation of the desired silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]silane include:
- Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]germane
- Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-EN-3-YL]stannane
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
CAS No. |
62262-88-8 |
|---|---|
Molecular Formula |
C26H46OSi |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
tributyl-[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane |
InChI |
InChI=1S/C26H46OSi/c1-8-12-19-28(20-13-9-2,21-14-10-3)25(11-4)22-26(5,6)23-15-17-24(27-7)18-16-23/h11,15-18H,8-10,12-14,19-22H2,1-7H3 |
InChI Key |
CSJMARAAQUFBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-3-methyl-6-{[1-(3-pentadecylphenoxy)butyl]amino}phenol](/img/structure/B14558058.png)
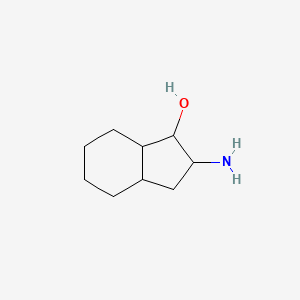
![2-[(4-Chlorophenyl)methyl]naphthalen-1-ol](/img/structure/B14558083.png)
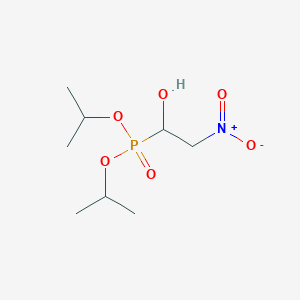
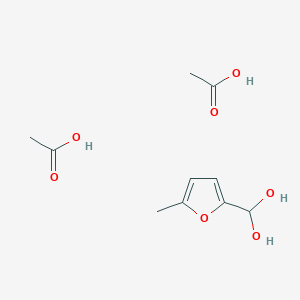
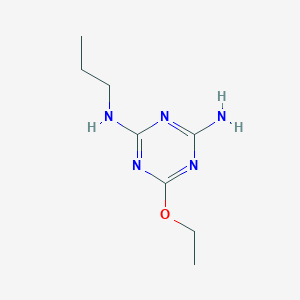
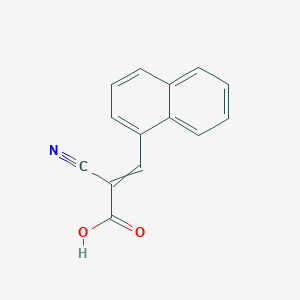
![2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane](/img/structure/B14558098.png)
